molecular formula C8H12N2 B127198 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 144042-79-5

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B127198
CAS No.: 144042-79-5
M. Wt: 136.19 g/mol
InChI Key: XJNCBRUNUDZBFK-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate diamines with ketene aminals or other electron-deficient reagents. One common method includes the reaction of 1,1-bis(methylthio)-2-nitroethylene with diamines in ethanol under reflux conditions . Another approach involves the use of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry

Me-THI serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structural configuration allows for diverse chemical reactivity:

  • Synthesis of Derivatives : It can undergo various reactions such as oxidation to form N-oxides or reduction to yield dihydro derivatives.
  • Functional Group Modifications : Researchers can introduce different functional groups to enhance solubility and bioactivity.

Biology

The compound exhibits significant biological activities that are being explored for potential therapeutic applications:

  • Antifungal Activity : Studies have shown that certain derivatives of Me-THI exhibit promising antifungal properties against pathogens like Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections.
    StudyFindings
    Antifungal ScreeningSignificant inhibition against Candida albicans at low concentrations
  • P2X7 Receptor Modulation : Me-THI has been investigated as a modulator of the P2X7 receptor, which plays a role in inflammatory responses. Compounds similar to Me-THI have shown the ability to antagonize ATP effects at this receptor, suggesting applications in managing chronic pain and inflammation.

Industry

In industrial applications, Me-THI is utilized in the production of:

  • Dyes and Pigments : Its chemical properties make it suitable for synthesizing various dyes.
  • Pharmaceuticals : The compound's biological activity positions it as a candidate for developing new therapeutic agents.

Case Study 1: Antifungal Screening

In a notable study, researchers synthesized eight new derivatives of tetrahydroimidazo[1,2-a]pyridine and evaluated their antifungal activity. The most effective compound demonstrated significant inhibition against Candida albicans and Aspergillus niger, highlighting the therapeutic potential of these derivatives.

Case Study 2: P2X7 Receptor Antagonism

Another investigation focused on the ability of Me-THI analogs to act as antagonists at the P2X7 receptor. Specific modifications at nitrogen positions enhanced binding affinity and selectivity for the receptor, indicating potential development into therapeutic agents for autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific structural configuration, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Me-THI) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of Me-THI, summarizing key research findings, synthesis methods, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H12N2C_9H_{12}N_2 and a molecular weight of approximately 180.20 g/mol. The compound features a saturated tetrahydro structure that enhances its stability and biological activity. Its unique imidazo and pyridine rings contribute to its pharmacological properties and potential as a building block in organic synthesis.

Biological Activity

Research indicates that Me-THI exhibits significant biological activity across various domains:

  • Antifungal Activity : A study synthesized several derivatives of tetrahydroimidazo[1,2-a]pyridine and evaluated their antifungal effects against ten human pathogenic fungi. The results showed promising antifungal properties for specific derivatives, indicating potential therapeutic applications in treating fungal infections .
  • P2X7 Receptor Modulation : Me-THI has been investigated for its role as a modulator of the P2X7 receptor. This receptor is involved in inflammatory responses and is expressed in immune cells. Compounds similar to Me-THI have shown the ability to antagonize ATP effects at this receptor, suggesting potential applications in inflammatory diseases and pain management .
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of tetrahydroimidazo derivatives. Modifications at specific positions on the ring system have been correlated with enhanced biological activity. For example, the introduction of lipophilic moieties significantly improved activity against specific targets compared to simpler derivatives .

Synthesis Methods

Various synthesis methods for Me-THI have been reported:

  • Cyclization Reactions : Traditional methods involve cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine framework.
  • Functional Group Modifications : Derivatives can be synthesized by modifying functional groups on the core structure to enhance solubility and bioactivity.

Case Study 1: Antifungal Screening

In a key study, eight new derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and screened for antifungal activity. The most active compound exhibited significant inhibition against Candida albicans and Aspergillus niger at low concentrations. This study highlights the potential of Me-THI derivatives as antifungal agents in clinical applications .

Case Study 2: P2X7 Receptor Antagonism

Another investigation focused on the ability of Me-THI analogs to act as P2X7 receptor antagonists. It was found that certain modifications at the nitrogen positions enhanced receptor binding affinity and selectivity. These findings suggest that Me-THI could be developed into a therapeutic agent for managing chronic pain and inflammation associated with autoimmune diseases .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to Me-THI along with their similarity scores:

Compound NameCAS NumberSimilarity Score
Methyl imidazo[1,5-a]pyridine-8-carboxylate151509-02-30.67
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate101820-69-30.67
Ethyl imidazo[1,5-a]pyridine-8-carboxylate697739-12-10.65
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid26751-24-60.71

This comparative analysis underscores the unique pharmacological properties of Me-THI due to its specific structural features.

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8-9-5-6-10(7)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCBRUNUDZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144042-79-5
Record name 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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